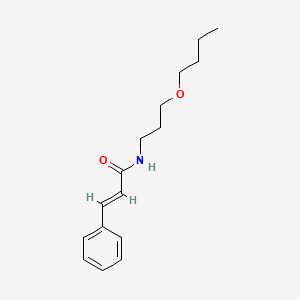
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide, also known as FIA, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential anti-cancer drug. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been studied for its potential as a fluorescent probe for imaging cancer cells.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide is not fully understood, but it is believed to inhibit cancer cell growth by inducing apoptosis, or programmed cell death. 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been shown to upregulate the expression of pro-apoptotic proteins and downregulate the expression of anti-apoptotic proteins in cancer cells. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has also been shown to have neuroprotective effects, protecting against neuronal damage and cognitive impairment in animal models.
Advantages and Limitations for Lab Experiments
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide. One area of study is the development of 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide as a potential anti-cancer drug. Further research is needed to determine the optimal dosage and delivery method for 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide, as well as its efficacy in clinical trials. Additionally, 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide has potential applications in other areas of research, such as inflammation and neuroprotection. Further research is needed to fully understand the mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide and its potential applications in these areas.
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4/c1-11-6-14(19)7-12(2)18(11)20-17(22)10-24-15-5-4-13(9-21)8-16(15)23-3/h4-9H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJTQWRTMSYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-(4-iodo-2,6-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide](/img/structure/B4852532.png)
![2-phenoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4852554.png)

![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)
![methyl {5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4852597.png)

![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)

![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)

![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4852633.png)